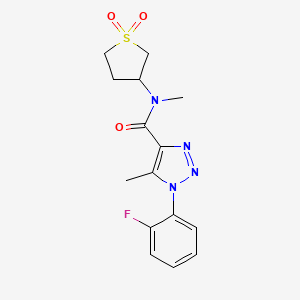

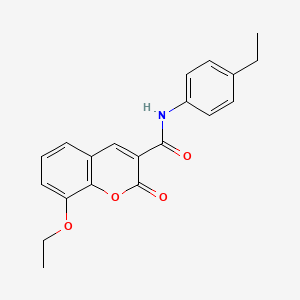

2-(2-Fluorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Fluorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

科学的研究の応用

Photoinduced Oxidative Annulation

A study by Zhang et al. (2017) describes the photoinduced direct oxidative annulation of specific organic compounds, providing access to highly functionalized polyheterocyclic ethanones. This method allows the formation of complex molecular structures without the need for transition metals or oxidants, highlighting its potential in organic synthesis (Zhang et al., 2017).

Microwave-Assisted Tandem Reactions

Rao et al. (2005) demonstrated the use of microwave irradiation in the synthesis of fluorine-containing benzo[b]furans. Their method involves a tandem intramolecular Wittig and Claisen rearrangement reaction, showcasing an efficient way to synthesize fluorine-substituted organic compounds (Rao et al., 2005).

Chromatographic Determination of Thiols

Gatti et al. (1990) explored the use of certain esters as fluorogenic labeling reagents for the chromatographic determination of biologically important thiols. This method offers a selective and efficient approach for analyzing thiols in various samples (Gatti et al., 1990).

Dye-Sensitized Solar Cells

Kim et al. (2011) investigated the use of phenothiazine derivatives, including furan as a conjugated linker, in dye-sensitized solar cells. They found that these compounds significantly improve the solar energy-to-electricity conversion efficiency, demonstrating their potential in renewable energy technologies (Kim et al., 2011).

Inhibitors for Medical Applications

Lokeshwari et al. (2017) synthesized a series of furan derivatized benzothiazepine analogues starting from 1-(furan-2-yl)ethanone. These compounds were evaluated as inhibitors for specific medical applications, indicating their potential use in treating inflammatory disorders (Lokeshwari et al., 2017).

Synthesis of Benzofurans and Thiazines

Reddy et al. (2012) described a methodology for the synthesis of benzo[b][1,4]thiazine and oxazine derivatives. This process involves the use of furan-2-yl(phenyl)methanol derivatives, showcasing another application in organic synthesis (Reddy et al., 2012).

Catalytic Reduction in Biorefinery

Nakagawa et al. (2013) studied the catalytic reduction of biomass-derived furanic compounds with hydrogen. This research is significant in the context of biorefinery, where such processes are crucial for converting biomass into valuable chemicals (Nakagawa et al., 2013).

特性

IUPAC Name |

2-(2-fluorophenoxy)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3S/c18-13-4-1-2-5-14(13)22-12-17(20)19-8-7-16(23-11-9-19)15-6-3-10-21-15/h1-6,10,16H,7-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAALJWUGHJQDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol](/img/structure/B2599230.png)

![6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2599231.png)

![2-Cyclopropyl-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2599232.png)

![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-OL hydrochloride](/img/no-structure.png)

![2-Methyl-8-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline](/img/structure/B2599235.png)

![2-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2599239.png)

![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2599244.png)

![4-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2599245.png)